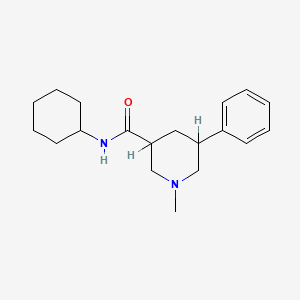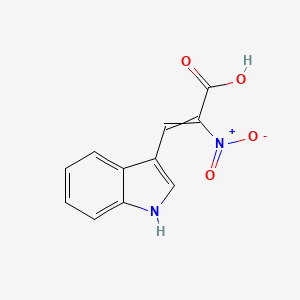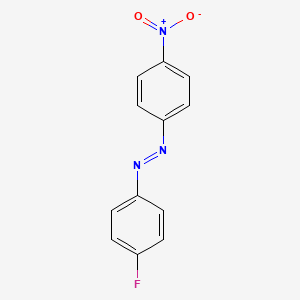![molecular formula C18H30N3P B14656070 N-bis[bis(prop-2-enyl)amino]phosphanyl-N-prop-2-enylprop-2-en-1-amine CAS No. 41999-14-8](/img/structure/B14656070.png)
N-bis[bis(prop-2-enyl)amino]phosphanyl-N-prop-2-enylprop-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-bis[bis(prop-2-enyl)amino]phosphanyl-N-prop-2-enylprop-2-en-1-amine is a complex organic compound characterized by the presence of multiple prop-2-enyl (allyl) groups attached to a phosphanyl and amino framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-bis[bis(prop-2-enyl)amino]phosphanyl-N-prop-2-enylprop-2-en-1-amine typically involves the reaction of prop-2-enylamine with a phosphanyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is maintained at a moderate level, often around room temperature to 50°C, to ensure optimal yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality and high throughput. Purification of the compound is typically achieved through techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-bis[bis(prop-2-enyl)amino]phosphanyl-N-prop-2-enylprop-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the prop-2-enyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce amines or phosphines with altered oxidation states.
Wissenschaftliche Forschungsanwendungen
N-bis[bis(prop-2-enyl)amino]phosphanyl-N-prop-2-enylprop-2-en-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism by which N-bis[bis(prop-2-enyl)amino]phosphanyl-N-prop-2-enylprop-2-en-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-bis(prop-2-enyl)amine
- N,N-bis(prop-2-enyl)phosphanylamine
- N,N-bis(prop-2-enyl)phosphanyl-N-prop-2-enylamine
Uniqueness
N-bis[bis(prop-2-enyl)amino]phosphanyl-N-prop-2-enylprop-2-en-1-amine stands out due to its dual functionality as both an amino and phosphanyl compound. This dual functionality enhances its versatility in various chemical reactions and applications, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
41999-14-8 |
|---|---|
Molekularformel |
C18H30N3P |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
N-bis[bis(prop-2-enyl)amino]phosphanyl-N-prop-2-enylprop-2-en-1-amine |
InChI |
InChI=1S/C18H30N3P/c1-7-13-19(14-8-2)22(20(15-9-3)16-10-4)21(17-11-5)18-12-6/h7-12H,1-6,13-18H2 |
InChI-Schlüssel |
HNPGZHQFPZXGOY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN(CC=C)P(N(CC=C)CC=C)N(CC=C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


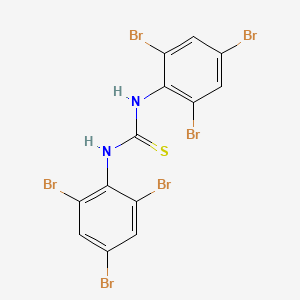
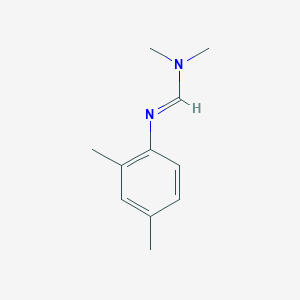





![(2Z)-2-[(4-Chlorophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14656037.png)
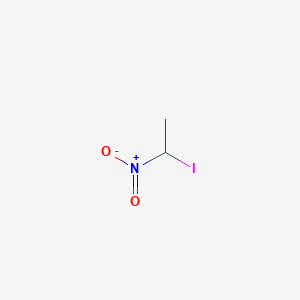
![Bicyclo[4.1.0]heptan-3-ol](/img/structure/B14656055.png)
![2-(2,2-Diphenylethyl)decahydropyrido[1,2-a][1,4]diazepine](/img/structure/B14656061.png)
